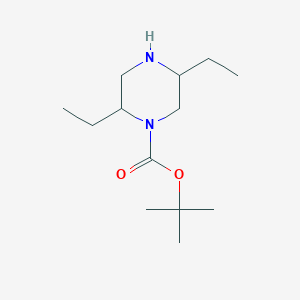

(2R,5S)-1-N-Boc-2,5-diethyl piperazine

Description

(2R,5S)-1-N-Boc-2,5-diethylpiperazine is a stereochemically defined piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the N1 position and ethyl substituents at the 2R and 5S positions of the piperazine ring.

Piperazines are widely utilized in drug discovery due to their versatility in interacting with biological targets, such as serotonin and dopamine receptors . The stereochemistry (2R,5S) is critical for enantioselective binding, as seen in catalytic applications () and receptor affinity studies ().

Properties

Molecular Formula |

C13H26N2O2 |

|---|---|

Molecular Weight |

242.36 g/mol |

IUPAC Name |

tert-butyl 2,5-diethylpiperazine-1-carboxylate |

InChI |

InChI=1S/C13H26N2O2/c1-6-10-9-15(11(7-2)8-14-10)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3 |

InChI Key |

CDKIKMMLXSNKCO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CNC(CN1C(=O)OC(C)(C)C)CC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Table 1: Key Comparisons of Piperazine Derivatives

*ClogD values estimated from .

†Hypothetical based on diethyl substitution.

‡Predicted increase vs. dimethyl analog.

Key Findings:

Bulky substituents (e.g., isopropyl) may hinder metabolic dealkylation, though steric effects can also reduce target binding .

Stereochemical Influence: The (2R,5S) configuration is essential for enantioselective interactions. For example, (2R,5S)-2,5-dimethylpiperazine derivatives show superior receptor binding compared to non-chiral analogs in serotonin receptor studies ().

Protective Groups :

- Boc protection improves metabolic stability by shielding the piperazine nitrogen from oxidative metabolism, a common liability in unprotected derivatives ().

Functional Group Modifications and Activity

- Piperazine vs. Morpholine : Replacing piperazine with morpholine reduces 5-HT1A receptor affinity by 10–100-fold, likely due to loss of hydrogen-bonding capacity and altered ring conformation .

- Benzyl/Phenyl Substitutions : Piperazines with aromatic substituents (e.g., TFMPP) exhibit psychostimulant effects but suffer from rapid metabolism via hepatic oxidation .

Metabolic Stability and Analytical Detection

- Metabolic Hotspots : Unprotected piperazines undergo dealkylation or oxidation (). Boc protection mitigates this but requires analytical methods like LC-MS for detection due to low UV absorption ().

- Detection Methods : LC-MS offers superior sensitivity for identifying metabolites, while LC-DAD provides reproducibility for parent compound quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.